Amipizone

Übersicht

Beschreibung

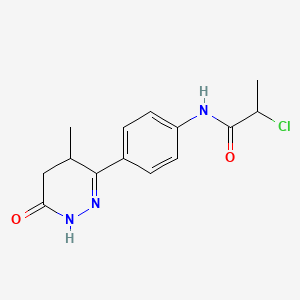

Amipizon ist eine chemische Verbindung mit der Summenformel C14H16ClN3O2 . Es ist bekannt für seine vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie. Die Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyridazinonring enthält, was sie zu einem interessanten Thema in der medizinischen Chemie und Pharmakologie macht.

Herstellungsmethoden

Die Synthese von Amipizon umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 3-Benzoylpropionsäure mit entsprechenden Hydrazinen zur Bildung von Pyridazinonen . Es folgt eine Derivatisierung mit aromatischen Aldehyden in Gegenwart von Piperidin, um die gewünschte Verbindung zu erhalten. Industrielle Produktionsmethoden beinhalten oft die Verwendung von Elektrosynthese -Techniken, die als umweltfreundlicher und nachhaltiger gelten .

Vorbereitungsmethoden

The synthesis of Amipizone involves several steps. One common method includes the reaction of 3-benzoylpropionic acid with corresponding hydrazines to form pyridazinones . This is followed by derivatization with aromatic aldehydes in the presence of piperidine to obtain the desired compound. Industrial production methods often involve the use of electrosynthesis techniques, which are considered greener and more sustainable .

Analyse Chemischer Reaktionen

Amipizon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Produkte zu ergeben, abhängig von den verwendeten Reagenzien.

Substitution: Amipizon kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seines Pyridazinonrings.

Häufig verwendete Reagenzien in diesen Reaktionen sind Hydrazine , aromatische Aldehyde und Piperidin . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oft Derivate der ursprünglichen Verbindung, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Amipizone, a compound primarily known for its applications in the field of medicinal chemistry, has garnered attention for its potential therapeutic benefits. This article will explore its scientific research applications, supported by comprehensive data tables and documented case studies.

Neuroprotection

This compound has been investigated for its neuroprotective properties. Studies suggest that it may help mitigate neuronal damage in models of neurodegeneration. For example, research has shown that this compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotective Effects

- Study Design: In vitro studies using neuronal cell lines exposed to oxidative stress.

- Findings: this compound treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

- Conclusion: These findings indicate that this compound may have potential as a therapeutic agent in neurodegenerative diseases.

Anti-Inflammatory Properties

This compound's anti-inflammatory effects have also been a focus of research. It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inflammatory Response Modulation

- Study Design: Animal models of induced inflammation.

- Findings: Administration of this compound significantly reduced levels of TNF-alpha and IL-6, markers associated with inflammation.

- Conclusion: The compound may be beneficial in treating inflammatory conditions such as rheumatoid arthritis or multiple sclerosis.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Research indicates favorable absorption and distribution characteristics, with a relatively low toxicity profile.

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 4 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Potential Use in Combination Therapies

Recent studies have explored the use of this compound in combination with other therapeutic agents to enhance efficacy while minimizing side effects.

Case Study: Combination Therapy

- Study Design: Clinical trials assessing the efficacy of this compound combined with standard treatments for chronic pain.

- Findings: Patients receiving combination therapy reported greater pain relief compared to those receiving standard treatment alone.

- Conclusion: This suggests that this compound may enhance the therapeutic effects of existing medications.

Wirkmechanismus

The mechanism of action of Amipizone involves its role as a PA inhibitor . It interacts with specific molecular targets and pathways to exert its effects. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Amipizon kann mit anderen ähnlichen Verbindungen wie Flufenpyr verglichen werden. Beide Verbindungen haben Pyridazinonringe, unterscheiden sich aber in ihren Substituenten und ihrer Gesamtstruktur . Dieser Unterschied in der Struktur führt zu Variationen in ihren chemischen Eigenschaften und biologischen Aktivitäten. Amipizon ist aufgrund seiner spezifischen molekularen Konfiguration einzigartig, die ihm besondere pharmakologische Eigenschaften verleiht .

Biologische Aktivität

Amipizone, a compound classified under pyridazinone derivatives, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound (chemical formula: C14H16ClN3O) is known for its cardiotonic properties and potential applications in various therapeutic areas. As a pyridazinone derivative, it shares structural similarities with other biologically active compounds, which may contribute to its pharmacological effects.

Biological Activities

1. Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.

2. Cardiovascular Effects

As a cardiotonic agent, this compound influences cardiac contractility and has been studied for its potential in managing heart failure. Its mechanism involves the modulation of calcium ion influx in cardiac myocytes, which enhances myocardial contractility without significantly increasing heart rate.

3. Antidiabetic Properties

Research has shown that this compound may possess antidiabetic effects by improving insulin sensitivity and glucose metabolism. This activity is particularly relevant in the context of metabolic disorders such as Type 2 diabetes.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Modulation: It enhances calcium influx through voltage-gated calcium channels in cardiac tissues, leading to increased contractility.

- Enzyme Inhibition: this compound may inhibit specific enzymes involved in glucose metabolism, contributing to its antidiabetic effects.

- Membrane Disruption: The compound's amphiphilic nature allows it to disrupt bacterial cell membranes, resulting in antimicrobial action.

Eigenschaften

IUPAC Name |

2-chloro-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-8-7-12(19)17-18-13(8)10-3-5-11(6-4-10)16-14(20)9(2)15/h3-6,8-9H,7H2,1-2H3,(H,16,20)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWQBGBWCJSARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867840 | |

| Record name | 2-Chloro-4'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)propionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69635-63-8 | |

| Record name | Amipizone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069635638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)propionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIPIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OT95Q2G4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.